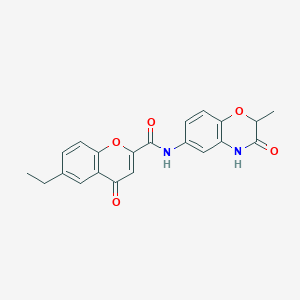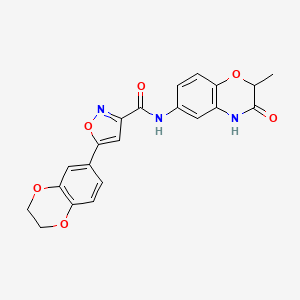![molecular formula C17H14Cl2N2O B11315446 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11315446.png)
5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of chlorine atoms at positions 5 and 6, and a phenoxy group substituted with a prop-2-en-1-yl group at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dichloro-1H-benzimidazole, which is a common intermediate in the synthesis of various benzimidazole derivatives.
Alkylation: The 5,6-dichloro-1H-benzimidazole is then subjected to alkylation with 2-(prop-2-en-1-yl)phenol in the presence of a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the synthesis process.
化学反応の分析
Types of Reactions
5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic medium.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles (amines, thiols, alkoxides), in solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
科学的研究の応用
5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Agriculture: The compound is studied for its potential as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with nucleic acid synthesis.
類似化合物との比較
Similar Compounds
5,6-dichloro-1H-benzimidazole-2-thiol: Similar in structure but contains a thiol group instead of a phenoxy group.
2-phenyl substituted benzimidazole derivatives: These compounds have a phenyl group at position 2 instead of the phenoxy group.
Uniqueness
The presence of the 2-(prop-2-en-1-yl)phenoxy group in 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives. This structural feature may enhance its binding affinity to specific biological targets and improve its pharmacokinetic properties.
特性
分子式 |
C17H14Cl2N2O |
|---|---|
分子量 |
333.2 g/mol |
IUPAC名 |
5,6-dichloro-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H14Cl2N2O/c1-2-5-11-6-3-4-7-16(11)22-10-17-20-14-8-12(18)13(19)9-15(14)21-17/h2-4,6-9H,1,5,10H2,(H,20,21) |
InChIキー |
LXPPNTNDUXUCNL-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC=CC=C1OCC2=NC3=CC(=C(C=C3N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11315365.png)
![N-(2-fluorobenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11315371.png)
![2-Acetyl-5-methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11315377.png)
![N-(4-chlorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11315384.png)

![N-(4-ethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11315389.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11315400.png)

![N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11315423.png)
![7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B11315434.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315441.png)

![N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11315453.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11315455.png)
